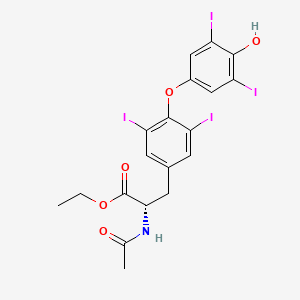

N-Acetyl L-Thyroxine Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

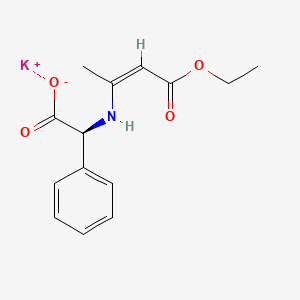

N-Acetyl-L-tyrosine ethyl ester is an N-terminal and C-terminal protected L-tyrosine that is used in crosslinking studies and as a substrate for the detection, differentiation, and/or characterization of various proteases and esterases . It is an L-tyrosine derivative that is the ethyl ester of N-acetyltyrosine .

Synthesis Analysis

A series of N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters were synthesized by the reaction of vinyl bromides (4-bromo-1-butene, 6-bromo-1-hexene, 8-bromo-1-octene, and 10-bromo-1-decene) with N-acetyl-L-tyrosine ethyl ester . The novel titanium complex can catalyze the copolymerization of ethylene and N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters efficiently .Molecular Structure Analysis

The molecular structure of N-Acetyl-L-tyrosine ethyl ester is C13H17NO4 . The 1H NMR, elemental analysis, FT-IR, and mass spectra were performed for these N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters .Chemical Reactions Analysis

N-Acetyl-L-tyrosine ethyl ester is used in crosslinking studies and as a substrate for the detection, differentiation, and/or characterization of various proteases and esterases .Physical And Chemical Properties Analysis

N-Acetyl-L-tyrosine ethyl ester is a compound commonly used as a food flavoring and supplement. It is sweet, nutty, and caramelized and is commonly used to enhance the flavor of baked goods, dairy products, and beverages .Wissenschaftliche Forschungsanwendungen

Enzyme Stability Enhancement

N-Acetyl L-Thyroxine Ethyl Ester has been utilized to enhance the stability of enzymes. When enzymes are adsorbed on biochar, their stability in water at high temperatures is significantly improved. For instance, the remaining activity of lysozyme adsorbed on adzuki bean charcoal was around 50% after heat treatment at 90°C for 30 minutes .

Organic Solvent Tolerance

The compound also aids in increasing the tolerance of enzymes in organic solvents. The conformation of α-chymotrypsin adsorbed on bamboo charcoal was hardly influenced by organic solvents, indicating a protective effect of the adsorption process .

Biotransformation

In biotransformation processes, N-Acetyl L-Thyroxine Ethyl Ester serves as a substrate. It has been used in transesterification reactions with n-butanol catalyzed by α-chymotrypsin adsorbed on bamboo charcoal, showing a rate about 760 times higher than that of free α-chymotrypsin in n-butyl acetate .

Protease and Esterase Activity Screening

This compound is used as a substrate for the detection, differentiation, and characterization of various proteases and esterases. It helps in identifying the activity and specificity of these enzymes .

Crosslinking Studies

N-Acetyl L-Thyroxine Ethyl Ester is involved in crosslinking studies due to its protected L-tyrosine structure. It facilitates the formation of crosslinks in proteins and other biomolecules .

Enzyme Immobilization

The compound is used in enzyme immobilization, where enzyme molecules are attached to solid carriers. This application is crucial for enhancing the in vitro stability of enzymes .

Wirkmechanismus

Target of Action

N-Acetyl L-Thyroxine Ethyl Ester is a derivative of L-tyrosine, an amino acid found in many proteins . It is used as a substrate for the detection, differentiation, and characterization of various proteases and esterases .

Mode of Action

The compound interacts with its targets, proteases and esterases, by serving as a substrate. These enzymes catalyze the hydrolysis of the ester bond in N-Acetyl L-Thyroxine Ethyl Ester, leading to the release of L-tyrosine .

Biochemical Pathways

The hydrolysis of N-Acetyl L-Thyroxine Ethyl Ester by proteases and esterases is part of the broader protein degradation pathway. The released L-tyrosine can then be incorporated into new proteins or metabolized further, affecting various downstream biochemical pathways .

Pharmacokinetics

The esterification of the carboxyl group of L-tyrosine is known to increase its lipophilicity, thus improving its pharmacokinetics .

Result of Action

The hydrolysis of N-Acetyl L-Thyroxine Ethyl Ester by proteases and esterases results in the release of L-tyrosine. This can have various molecular and cellular effects, depending on the specific context. For example, L-tyrosine is a precursor for the synthesis of several important bioactive compounds, including neurotransmitters and hormones .

Action Environment

The action of N-Acetyl L-Thyroxine Ethyl Ester can be influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze it can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the compound’s stability and efficacy can be influenced by the polarity of the solvent in which it is dissolved .

Eigenschaften

IUPAC Name |

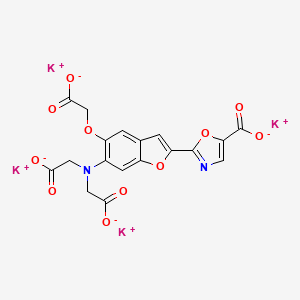

ethyl (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNJCVUANVPHHP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17I4NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl L-Thyroxine Ethyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/no-structure.png)

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)